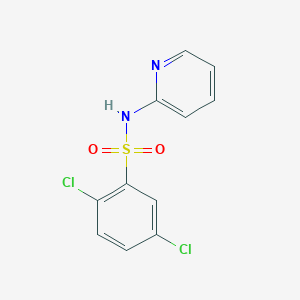

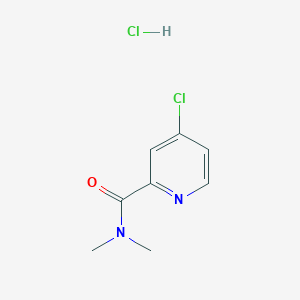

1-Oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

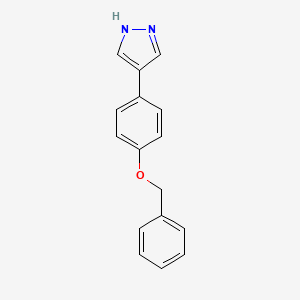

Naphthyridines are a class of nitrogen-containing heterocyclic compounds. They are considered to be the naphthalene analog of pyridine, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . They have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .

Synthesis Analysis

The synthesis of naphthyridines has been well explored by the scientific community, with decades of investigation leading to the development of numerous versatile pathways for their synthesis . For example, alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines .Molecular Structure Analysis

In general, naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This makes it a naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis

Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Aplicaciones Científicas De Investigación

Naphthyridine Derivatives Biological Activities : Naphthyridine derivatives, including 1,8-naphthyridine compounds, have attracted research interest due to their wide range of biological activities. These compounds have been explored for their antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. They also show promise in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression, among other applications (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015).

Analytical Methods for Environmental Samples : The analysis of naphthenic acids, closely related in structure to naphthyridine derivatives, in environmental samples like oil sands process waters (OSPW) highlights the importance of developing selective chemical methods. These methods aim to distinguish compounds derived from industrial processes from those resulting from natural weathering, including the characterization of various organic compounds and heavy metals (Headley, Peru, Mohamed, Frank, Martin, Hazewinkel, Humphries, Gurprasad, Hewitt, Muir, Lindeman, Strub, Young, Grewer, Whittal, Fedorak, Birkholz, Hindle, Reisdorph, Wang, Kasperski, Hamilton, Woudneh, Wang, Loescher, Farwell, Dixon, Ross, Pereira, King, Barrow, Fahlman, Bailey, McMartin, Borchers, Ryan, Toor, Gillis, Zuin, Bickerton, Mcmaster, Sverko, Shang, & Wilson, 2013).

Toxicity and Environmental Impact : The environmental persistence and toxicity of naphthenic acids, which share structural similarities with naphthyridine derivatives, are of concern, especially in aquatic environments affected by industrial activities like oil sands processing. Biodegradation, ozonation, photolysis, and adsorption methods have been explored for reducing the concentrations of naphthenic acids and mitigating their associated toxicity (Kannel & Gan, 2012).

Mecanismo De Acción

Target of Action

It’s known that 1,6-naphthyridines, a class of compounds to which en300-27112685 belongs, have a wide range of pharmacological activities . They have been found to exhibit anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Mode of Action

1,6-naphthyridines, in general, have been found to inhibit various types of cancer, hiv, and microbial infections . The specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity .

Biochemical Pathways

It’s known that 1,6-naphthyridines can affect a variety of biochemical pathways due to their wide range of pharmacological activities .

Result of Action

1,6-naphthyridines, in general, have been found to exhibit anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Direcciones Futuras

Propiedades

IUPAC Name |

1-oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3.ClH/c12-8-5-1-2-10-3-6(5)7(4-11-8)9(13)14;/h4,10H,1-3H2,(H,11,12)(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMMCTGOWZYZTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=O)NC=C2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2893499.png)

![(3-Chloro-4-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2893500.png)

![1-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one](/img/structure/B2893503.png)

![5-chloro-3-[(4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)methyl]-1-methyl-1H-indole](/img/structure/B2893506.png)

![trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B2893509.png)